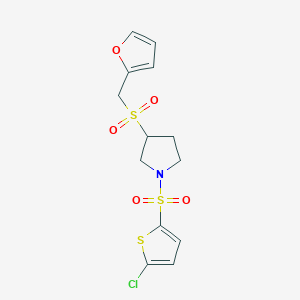![molecular formula C6H8N2O3 B2625539 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid CAS No. 1592408-08-6](/img/structure/B2625539.png)
2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid” is a chemical compound with the molecular formula C6H8N2O2 . It has a molecular weight of 140.14 g/mol . The IUPAC name for this compound is 2-(1-methylpyrazol-4-yl)acetic acid . This compound is a member of the pyrazole family, which are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .
Molecular Structure Analysis
The molecular structure of “2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid” includes a pyrazole ring attached to an acetic acid group . The InChI string for this compound is InChI=1S/C6H8N2O2/c1-8-4-5(3-7-8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10) .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid”. Pyrazole derivatives in general have been reported to exhibit a wide range of chemical reactivity .
Physical And Chemical Properties Analysis
“2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid” has a molecular weight of 140.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 140.058577502 g/mol .
科学的研究の応用
Antileishmanial Activity
2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid: has shown promising results in the treatment of leishmaniasis, a parasitic disease. Research indicates that this compound exhibits significant antipromastigote activity, which is crucial for combating the parasite responsible for the disease . Molecular simulations have demonstrated its effective binding to the active site of the enzyme LmPTR1, suggesting its potential as a therapeutic agent.
Antimalarial Potential
This compound has also been evaluated for its antimalarial properties. Studies have shown that it can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . The compound’s ability to interfere with the parasite’s life cycle makes it a candidate for further development in antimalarial drug research.
Anti-inflammatory Properties
Research has explored the anti-inflammatory effects of 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid . It has been found to reduce inflammation by inhibiting key inflammatory pathways. This makes it a potential candidate for the treatment of various inflammatory conditions, including arthritis and other chronic inflammatory diseases .
Antioxidant Activity
The compound has demonstrated significant antioxidant properties. It can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging . This antioxidant activity suggests its potential use in developing supplements or pharmaceuticals aimed at enhancing cellular health and longevity.
Antimicrobial Applications
2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid: has been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens . This broad-spectrum antimicrobial activity makes it a promising candidate for developing new antibiotics or antifungal agents, especially in the face of rising antimicrobial resistance.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects. It has been found to protect neuronal cells from damage caused by oxidative stress and inflammation . This property is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Cancer Research
In cancer research, 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid has been investigated for its potential to inhibit the growth of cancer cells. Studies have shown that it can induce apoptosis (programmed cell death) in certain cancer cell lines . This makes it a potential candidate for developing new anticancer therapies.
Cardioprotective Applications
The compound has also been explored for its cardioprotective effects. It has been found to reduce myocardial damage and improve heart function in experimental models of heart disease . This suggests its potential use in developing treatments for cardiovascular diseases.
将来の方向性
The future directions for research on “2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid” and related compounds could involve further exploration of their synthesis methods, chemical reactivity, and pharmacological properties . Given the wide range of activities exhibited by pyrazole derivatives, there is potential for the development of new therapeutic agents .
特性
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-3-5(2-7-8)11-4-6(9)10/h2-3H,4H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPXGRVQHKQRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2625456.png)
![5-chloro-2-({4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B2625457.png)
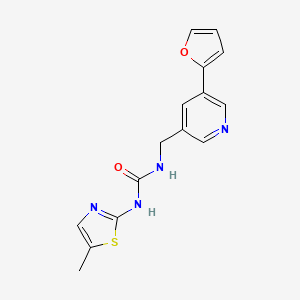

![3-(4-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2625466.png)
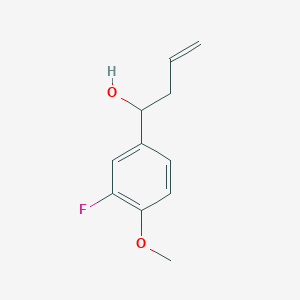
![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2625468.png)
![tert-Butyl 6-(aminomethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2625470.png)
![1-ethyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2625471.png)
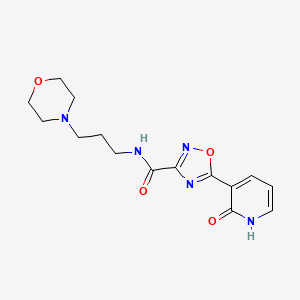
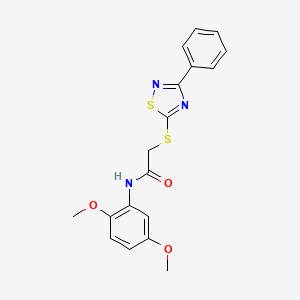
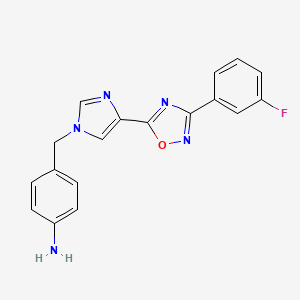
![5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide](/img/structure/B2625478.png)
